![molecular formula C14H10FN3O2 B11790181 2-(3-Fluorophenyl)benzo[d]oxazole-5-carbohydrazide](/img/structure/B11790181.png)
2-(3-Fluorophenyl)benzo[d]oxazole-5-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Fluorophenyl)benzo[d]oxazole-5-carbohydrazide is a chemical compound that belongs to the class of benzoxazole derivatives Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by the presence of a fluorophenyl group at the 2-position and a carbohydrazide group at the 5-position of the benzoxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenyl)benzo[d]oxazole-5-carbohydrazide typically involves the following steps:
Formation of the Benzoxazole Ring: The initial step involves the formation of the benzoxazole ring. This can be achieved by reacting an appropriate ortho-aminophenol with a carboxylic acid derivative under dehydrating conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction. This involves reacting a fluorobenzene derivative with the benzoxazole intermediate.
Formation of the Carbohydrazide Group: The final step involves the introduction of the carbohydrazide group. This can be achieved by reacting the benzoxazole intermediate with hydrazine or a hydrazine derivative under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
化学反応の分析
Types of Reactions
2-(3-Fluorophenyl)benzo[d]oxazole-5-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may result in various substituted derivatives.
科学的研究の応用
2-(3-Fluorophenyl)benzo[d]oxazole-5-carbohydrazide has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
作用機序
The mechanism of action of 2-(3-Fluorophenyl)benzo[d]oxazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-(3-Fluorophenyl)benzo[d]oxazole-5-carbaldehyde
- 2-(3-Fluorophenyl)benzo[d]oxazole-5-carboxylic acid
- 2-(3-Fluorophenyl)benzo[d]oxazole-5-methyl ester
Uniqueness
2-(3-Fluorophenyl)benzo[d]oxazole-5-carbohydrazide is unique due to the presence of the carbohydrazide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the fields of medicinal chemistry and material science.
特性
分子式 |
C14H10FN3O2 |
|---|---|
分子量 |
271.25 g/mol |
IUPAC名 |
2-(3-fluorophenyl)-1,3-benzoxazole-5-carbohydrazide |
InChI |
InChI=1S/C14H10FN3O2/c15-10-3-1-2-9(6-10)14-17-11-7-8(13(19)18-16)4-5-12(11)20-14/h1-7H,16H2,(H,18,19) |
InChIキー |
MFHBHPYIHPYWIA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)F)C2=NC3=C(O2)C=CC(=C3)C(=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl 7-bromo-9-methyl-2,3-dihydro-1H-benzo[E][1,4]diazepine-4(5H)-carboxylate](/img/structure/B11790105.png)

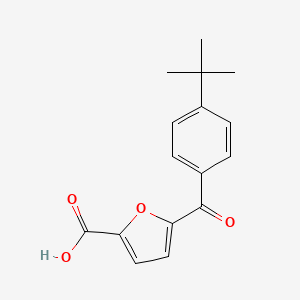

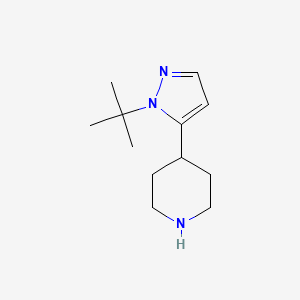
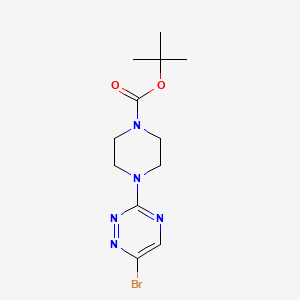

![Tert-butyl 6-cyano-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B11790159.png)


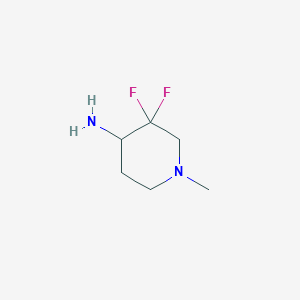
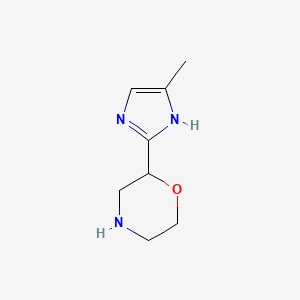
![3-Hydroxy-1-isobutylpyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B11790189.png)
